Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is a nitrogen-based heterocyclic aromatic compound. It is characterized by a quinoline core structure with a nitro group at the 6th position and a pyrrolidinylmethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-(1-pyrrolidinylmethyl)quinoline, followed by purification steps to isolate the desired product. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and strong acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Quinoline, 6-nitro-2-(1-morpholinylmethyl)-
- Quinoline, 6-nitro-2-(1-piperidinylmethyl)-
- Quinoline, 6-nitro-2-(1-pyrrolidinyl)- These compounds share structural similarities but differ in the substituents attached to the quinoline ring .
Uniqueness
Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyrrolidinylmethyl group makes it a valuable compound for various applications .
Properties
CAS No. |
832102-34-8 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-nitro-2-(pyrrolidin-1-ylmethyl)quinoline |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)13-5-6-14-11(9-13)3-4-12(15-14)10-16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2 |
InChI Key |
DDIHBRSLYYKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.